molecular formula C22H23BrN2O3 B5105201 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B5105201
M. Wt: 443.3 g/mol
InChI Key: YKRUSBKZXPVDSR-UHFFFAOYSA-N
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Description

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the hydroxypiperidinyl moiety can modulate biological activity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
  • 3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Uniqueness

The presence of the bromophenyl group in 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione distinguishes it from its chlorophenyl and fluorophenyl analogs. This substitution can significantly impact its chemical reactivity and biological activity, making it a unique compound for specific applications.

Properties

IUPAC Name

3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c1-15-2-8-18(9-3-15)25-20(26)14-19(21(25)27)24-12-10-22(28,11-13-24)16-4-6-17(23)7-5-16/h2-9,19,28H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRUSBKZXPVDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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